Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate
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Overview
Description
Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry approaches, such as microwave-induced synthesis and environmentally benign solvents, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate involves its interaction with specific molecular targets. The quinoline core can bind to various enzymes or receptors, modulating their activity. This interaction can affect cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Shares a similar core structure but differs in functional groups and overall reactivity.
Methyl 2-(3-methoxyphenyl)acetate: A simpler compound with fewer functional groups, used as a starting material in various syntheses.
Uniqueness
Methyl 2-({[2-(3-methoxyphenyl)-4-quinolyl]carbonyl}amino)acetate is unique due to its combination of a quinoline core with a methoxyphenyl group and an ester functional group.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C20H18N2O4/c1-25-14-7-5-6-13(10-14)18-11-16(20(24)21-12-19(23)26-2)15-8-3-4-9-17(15)22-18/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
ORSNYKLAJBVMQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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